(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine

Histidine Decarboxylase Inhibition Gastric Acid Secretion In Vivo Pharmacodynamics

(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine, clinically referenced as (S)-alpha-fluoromethylhistamine (α-FMHm), is a chiral, fluorinated histamine analog with the molecular formula C6H10FN3 and a molecular weight of 143.16 g/mol. It serves as an irreversible, mechanism-based (suicide) inhibitor of histidine decarboxylase (HDC), the principal enzyme responsible for histamine biosynthesis.

Molecular Formula C6H10FN3
Molecular Weight 143.16 g/mol
CAS No. 69672-40-8
Cat. No. B1196459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine
CAS69672-40-8
Synonymsalpha-fluoromethylhistamine
alpha-fluoromethylhistamine, (R)-isome
Molecular FormulaC6H10FN3
Molecular Weight143.16 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CF)N
InChIInChI=1S/C6H10FN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1
InChIKeyHQJBDGCXJPRBDP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine (alpha-Fluoromethylhistamine) Procurement and Research Baseline


(S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine, clinically referenced as (S)-alpha-fluoromethylhistamine (α-FMHm), is a chiral, fluorinated histamine analog with the molecular formula C6H10FN3 and a molecular weight of 143.16 g/mol . It serves as an irreversible, mechanism-based (suicide) inhibitor of histidine decarboxylase (HDC), the principal enzyme responsible for histamine biosynthesis . Unlike histamine, which acts as a direct agonist at H1-H4 receptors, α-FMHm functions upstream by depleting de novo histamine synthesis, making it a valuable pharmacological tool for probing histaminergic system function [1].

Why Generic Substitution of (S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine Carries Scientific Risk


Substituting (S)-alpha-fluoromethylhistamine with its structurally close analogs—such as (S)-alpha-fluoromethylhistidine (the carboxylate form), the (R)-enantiomer, or racemic mixtures—is not scientifically interchangeable. The (S)-enantiomer is the stereospecifically active inhibitor, while the (R)-isomer is significantly less potent [1]. Even though both (S)-α-FMHm and (S)-α-FMHd inhibit HDC, their pharmacodynamic profiles diverge: α-FMHm uniquely raises intraluminal gastric pH in vivo, an effect not observed with α-FMHd at equivalent doses [2]. This indicates that the absence of the carboxyl group and the presence of the fluoromethyl moiety on the histamine scaffold confer distinct target engagement kinetics and downstream physiological effects that cannot be replicated by interchanging these compounds.

Quantitative Differentiation Evidence: (S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine vs. Key Comparators


Differential Effect on Intraluminal pH vs. (S)-α-Fluoromethylhistidine (FMHd) in Rat Gastric Acid Secretion Model

In a direct head-to-head comparison using a rat gastric acid secretion model, (S)-α-fluoromethylhistamine (FMHm) demonstrated a qualitatively distinct effect on intraluminal pH not observed with (S)-α-fluoromethylhistidine (FMHd). FMHm decreased gastric acid secretion, raised intraluminal pH, and to a lesser degree decreased total secretion volume. In contrast, the two highest doses of FMHd (50 and 100 mg/kg) decreased basal gastric acid secretion and total secretion volume but did not affect intraluminal pH [1]. This pH-modulating capability is a unique differentiating feature for experimental designs where gastric pH is a critical endpoint.

Histidine Decarboxylase Inhibition Gastric Acid Secretion In Vivo Pharmacodynamics

Stereospecific Potency: (S)-Enantiomer is the Active Inhibitor vs. (R)-Enantiomer

For α-fluoromethylhistamine, the (S)-antipode is the more potent inhibitor of histidine decarboxylase, representing an unusual stereochemical preference that distinguishes this compound from other fluoromethyl amino acid analogs. This is explicitly noted in patent literature, which states that for α-fluoromethylhistamine, the expected (S)-antipode is the more potent inhibitor, in contrast to the stereochemical patterns observed for related compounds [1]. The (R)-isomer (CAS 69672-41-9) is recognized as a distinct, narrower entity in MeSH, underscoring that the (S)-configuration is essential for biological activity [2].

Stereochemistry-Activity Relationship Enantiomeric Potency HDC Inhibition

Enzyme Selectivity: Spares Aromatic Amino Acid Decarboxylase vs. Non-Selective Inhibitors

In Aplysia ganglia models, both α-fluoromethylhistamine and α-fluoromethylhistidine produced dose-dependent HDC inhibition in vitro and in homogenates. Critically, the inhibition was specific: aromatic amino acid decarboxylase (AADC) activity was not altered by these compounds, distinguishing them from less selective HDC inhibitors such as brocresine or α-hydrazinohistidine, which can affect multiple pyridoxal phosphate-dependent decarboxylases [1]. This selectivity profile is corroborated by the Sigma-Aldrich/Merck technical documentation, which classifies α-fluoromethylhistamine among the accepted HDC inhibitors alongside α-fluoromethylhistidine but notes the high selectivity of these fluoromethyl imidazole derivatives .

Target Selectivity Enzyme Specificity Off-Target Profile

Functional Differentiation from Direct Histamine Receptor Agonists/Antagonists: Upstream Synthesis Inhibition Paradigm

(S)-α-Fluoromethylhistamine inhibits histamine synthesis at the biosynthetic enzyme level (HDC), thereby depleting endogenous histamine pools, rather than directly blocking or activating histamine receptors. This mechanism provides a fundamentally different pharmacological profile from direct H1, H2, H3, or H4 receptor ligands. In vivo, peripheral injection of α-fluoromethylhistamine reduces neuronal histamine release, an effect not achievable with receptor antagonists that leave histamine synthesis intact [1]. This upstream depletion approach is used to study the physiological consequences of reduced histaminergic tone on sleep-wake architecture, stress responses, and ethanol-induced behaviors [2].

Mechanism of Action Pharmacological Tool Differentiation Histaminergic System Modulation

Optimal Application Scenarios for (S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine in Research and Preclinical Development


In Vivo Histamine Depletion Studies Requiring Gastric pH Modulation as an Endpoint

Based on the direct evidence that (S)-α-FMHm uniquely raises intraluminal gastric pH compared to (S)-α-FMHd [1], this compound is the preferred tool for studies investigating the role of endogenous histamine in gastric physiology where pH changes serve as a measurable pharmacodynamic endpoint. Researchers studying acid secretion disorders, gastroprotective mechanisms, or the interplay between enterochromaffin-like (ECL) cell histamine and parietal cell function should select this specific compound over α-FMHd to capture the full spectrum of gastric secretory effects.

Stereospecific Pharmacological Studies of Histidine Decarboxylase Inhibition

For investigations into the stereochemical requirements of HDC inhibition, (S)-α-FMHm (CAS 69672-40-8) is the essential compound. The (S)-enantiomer is the active eutomer, and the (R)-isomer (CAS 69672-41-9) is a distinct, less active entity [2]. Studies examining structure-activity relationships, enzyme-inhibitor co-crystallography, or suicide-substrate kinetic mechanisms must utilize the pure (S)-enantiomer to ensure valid and reproducible results.

Neuropharmacology Research Targeting Brain Histaminergic Tone Without Off-Target Decarboxylase Effects

In CNS studies where selective depletion of brain histamine is required without perturbing catecholamine or serotonin synthesis pathways, α-FMHm is indicated due to its demonstrated selectivity for HDC over aromatic amino acid decarboxylase [3]. This makes it suitable for behavioral pharmacology studies examining the role of histamine in sleep-wake regulation, cognition, addiction, and stress responses, where unintended modulation of dopaminergic or serotonergic systems would confound interpretation.

Investigative Tool for Histaminergic Synapse Identification and Functional Mapping

The irreversible nature of HDC inhibition by α-FMHm, validated in Aplysia ganglia models [4], positions this compound as a tool for depleting histamine at putative histaminergic synapses. Researchers in invertebrate neurobiology or comparative physiology can leverage this property to chemically lesion histaminergic transmission and map functional connectivity within neural circuits, a capability not offered by reversible receptor antagonists.

Quote Request

Request a Quote for (S)-1-Fluoro-3-(1H-imidazol-4-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.